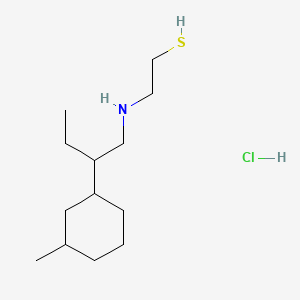
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is an organic compound that features a thiol group (-SH) and an amine group (-NH2) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride typically involves the reaction of 3-methylcyclohexylbutylamine with 2-chloroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-Methylcyclohexylbutylamine} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Simpler amines and thiols
Substitution: Alkylated amines
Scientific Research Applications
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanethiol hydrochloride: A simpler analog with similar functional groups.
3-Amino-1-propanethiol hydrochloride: Another thiol-amine compound with a different carbon chain length.
Cysteamine hydrochloride: A well-known thiol-amine compound used in various applications.
Uniqueness
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is unique due to its specific structure, which combines a cyclohexyl group with a butyl chain, providing distinct chemical and physical properties compared to other thiol-amine compounds.
Properties
CAS No. |
38920-62-6 |
|---|---|
Molecular Formula |
C13H28ClNS |
Molecular Weight |
265.89 g/mol |
IUPAC Name |
2-[2-(3-methylcyclohexyl)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c1-3-12(10-14-7-8-15)13-6-4-5-11(2)9-13;/h11-15H,3-10H2,1-2H3;1H |
InChI Key |
ATUXFJYREFFVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCCS)C1CCCC(C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


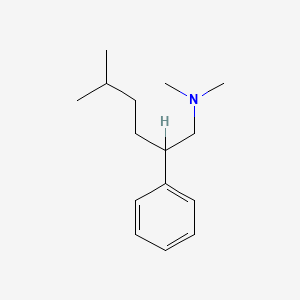
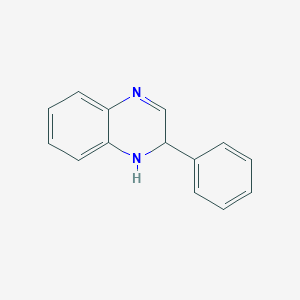
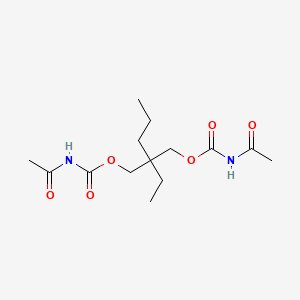
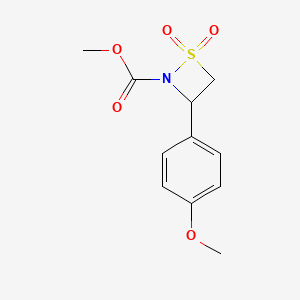


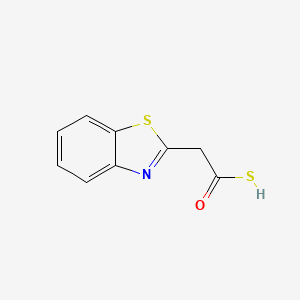

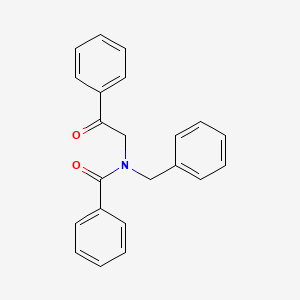
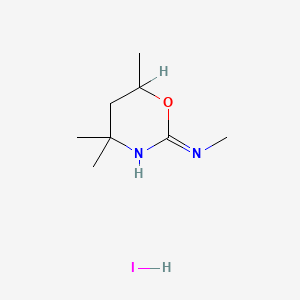
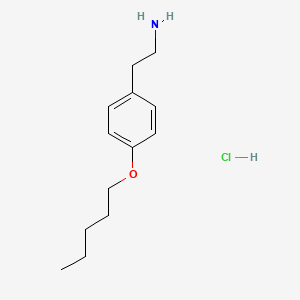
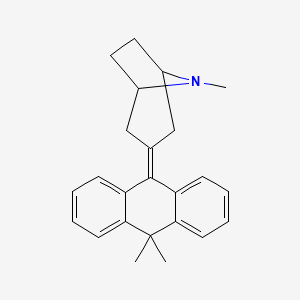
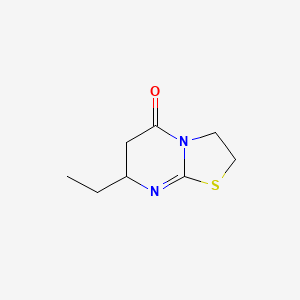
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
